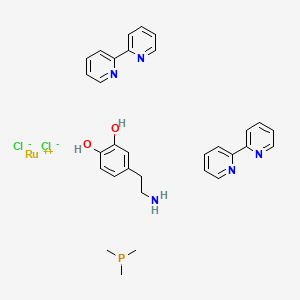
NBD-FTY720 phenoxy (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FTY720 is an immune modulator that down-regulates sphingosine-1-phosphate (S1P) receptors, enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1, and inhibits cytosolic phospholipase A2 activity. It is known that some of the effects of FTY720 require its phosphorylation by sphingosine kinases in vivo, with FTY720-phosphate binding to and down-regulating S1P receptors. NBD-FTY720 is a fluorescently-labeled analog of FTY720. The hydroxy methyl side chain of FTY720 that is targeted for phosphorylation by sphingosine kinases is retained in this analog, suggesting that it would likewise be phosphorylated in vivo.
Applications De Recherche Scientifique
Miscibility and Transesterification in Polymer Blends
Research conducted by Yuan and Ruckenstein (1998) explored the miscibility and transesterification of phenoxy with poly(3-hydroxybutyrate) (PHB), highlighting its potential in polymer blend applications. Their findings indicated that phenoxy and PHB are miscible at specific compositions and that transesterification between these components can occur under certain conditions, suggesting potential use in creating novel polymer blends (Yuan & Ruckenstein, 1998).
Spectroscopic Investigations and Chemical Modifications
Fernandez-Berridi et al. (1993) utilized FTi.r. spectroscopy to study the miscibility of phenoxy with various polymer families, including polyoxides and polyesters. This research aids in understanding the intermolecular interactions of phenoxy, potentially leading to the development of new polymer materials (Fernandez-Berridi et al., 1993).
Novel Inducer of ROS and Apoptosis
A study by Takasaki et al. (2018) revealed an emerging role of FTY720 as an inducer of reactive oxygen species (ROS) and apoptosis, independent of its property as an S1P modulator. This finding opens avenues for its potential use as an anticancer drug (Takasaki et al., 2018).
Macroencapsulation in Pancreatic Islet Transplantation
Bowers et al. (2018) explored the use of FTY720 in macroencapsulation membranes for pancreatic islet transplantation. This study provides foundational knowledge for the potential use of FTY720 in enhancing the efficacy of islet transplantation (Bowers et al., 2018).
Pharmacokinetic Modeling in Rats
Meno-Tetang et al. (2006) developed a physiologically based pharmacokinetic model for FTY720 in rats, providing essential information for understanding its distribution and metabolism in the body, crucial for its application in medical research (Meno-Tetang et al., 2006).
Neuroprotective Effects in Parkinson's Disease Models
Zhao et al. (2017) demonstrated that FTY720 exhibits neuroprotective effects in mouse models of Parkinson's disease, suggesting its potential therapeutic application in neurodegenerative disorders (Zhao et al., 2017).
Propriétés
Nom du produit |
NBD-FTY720 phenoxy (hydrochloride) |
|---|---|
Formule moléculaire |
C23H31N5O6 · HCl |
Poids moléculaire |
510 |
InChI |
InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |
Clé InChI |
HYXNNTOWDYHBFK-UHFFFAOYSA-N |
SMILES |
OCC(N)(CO)CCC1=CC=C(C=C1)OCCCCCCNC2=CC=C([N+]([O-])=O)C3=NON=C23.Cl |
Synonymes |
N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



